(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid
Overview
Description
“(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid” is a compound with the molecular formula C10H13NO4 . It is also known as N-Fmoc-(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid . This compound is not to be used for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C25H23NO6/c1-31-16-8-6-7-15 (13-16)22 (23 (27)24 (28)29)26-25 (30)32-14-21-19-11-4-2-9-17 (19)18-10-3-5-12-20 (18)21/h2-13,21-23,27H,14H2,1H3, (H,26,30) (H,28,29)/t22-,23-/m1/s1
. The Canonical SMILES of the compound is COC1=CC=CC (=C1)C (C (C (=O)O)O)NC (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
. Physical and Chemical Properties Analysis
The molecular weight of the compound is 433.45 . It should be stored at 2-8 °C .Scientific Research Applications
Neurotransmitter Metabolism and Central Nervous System Disorders
(2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, as part of its derivative compounds, has been implicated in studies focusing on neurotransmitter metabolism and various central nervous system disorders. Research indicates its relevance in measuring concentrations of monoamine metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), homovanillic acid, and others in cerebrospinal fluid (CSF), providing insights into conditions like Rett syndrome, depression, narcolepsy, hypersomnia, and schizophrenia. These studies highlight the compound's role in understanding neurotransmitter dynamics and its potential use in diagnostic procedures for these conditions (Perry et al., 1988), (Maes et al., 1987), (Faull et al., 1986), (Gattaz et al., 1982).
Metabolic Pathways and Toxicology
The compound's metabolites, such as 4-hydroxy-3-methoxyphenylglycol and 4-hydroxy-3-methoxymandelic acid, have been studied for their metabolic pathways and toxicological implications. These studies explore the metabolic fate of such compounds and their potential as biomarkers in assessing exposure to toxic substances. The research provides a foundation for understanding the metabolic pathways of related compounds and their implications in toxicology and exposure assessment (Mårdh et al., 1981), (Laitinen & Pulkkinen, 2005).
Metabolite Analysis and Diagnostic Potential
Studies also delve into the identification and quantification of metabolites related to this compound in biological fluids like cerebrospinal fluid and urine. These metabolites are significant for understanding various neurodegenerative conditions and potentially aiding in their diagnosis. The analytical techniques developed and utilized in these studies contribute to the broader field of metabolite analysis and its diagnostic potential, particularly in conditions like Parkinson's disease (Feldman et al., 1974), (Muskiet et al., 1978).
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHUARFCCZYSQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654611 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217790-42-5 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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